molecular formula C13H9F3N2O2 B1678859 ニフルミン酸 CAS No. 4394-00-7

ニフルミン酸

カタログ番号: B1678859
CAS番号: 4394-00-7
分子量: 282.22 g/mol
InChIキー: JZFPYUNJRRFVQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pain Management

Niflumic acid has been evaluated for its efficacy in treating pain and inflammation associated with conditions like acute pharyngitis and osteoarthritis. A double-blind, placebo-controlled study involving 231 patients demonstrated that niflumic acid, when combined with standard antibiotic therapy, significantly accelerated the resolution of symptoms such as fever, pain, and dysphagia compared to placebo .

In another trial involving 100 patients with osteoarthrosis, niflumic acid showed significant improvements in pain and joint mobility over an eight-week period while exhibiting the least side effects among the treatments compared .

Study FocusParticipantsTreatment DurationKey Findings
Acute Pharyngitis2314-5 daysFaster symptom resolution with niflumic acid
Osteoarthrosis1008 weeksSignificant pain relief; fewer side effects

Ion Channel Modulation

Niflumic acid acts as an inhibitor of glycine receptors (GlyRs), which are crucial for neurotransmission in the central nervous system. Studies have shown that niflumic acid inhibits both homomeric and heteromeric GlyRs in human and zebrafish models . The half-maximal inhibitory concentration (IC50) values indicate that niflumic acid is less potent than other inhibitors like strychnine but still plays a significant role in modulating synaptic transmission.

GABA Receptor Interaction

Research indicates that niflumic acid also functions as a γ-aminobutyric acid receptor antagonist, providing neuroprotective effects by blocking chloride ion channels and potentially reducing excitotoxicity in neuronal cells . This mechanism underlines its relevance in neuropathic pain models.

Respiratory Applications

Niflumic acid has shown promise in treating airway conditions. In a rat model of steroid-induced pneumocystis pneumonia, administration of niflumic acid resulted in significant reductions in mucus production and improved survival rates . This suggests its potential role as a therapeutic agent in respiratory diseases characterized by mucus hypersecretion.

Enzyme Inhibition

Recent studies have characterized niflumic acid as a selective inhibitor of certain UDP-glucuronosyltransferase enzymes, particularly UGT1A9. At low concentrations (2.5 μM), it effectively inhibits UGT1A9 activity while having minimal effects on other UGT enzymes . This selectivity can be leveraged for drug metabolism studies and understanding drug interactions.

Neuropathic Pain Model

In a chronic constriction injury model of neuropathic pain, niflumic acid treatment was associated with reduced pain responses and alterations in GABAergic signaling pathways, indicating its potential as an analgesic agent .

Antimicrobial Synergy

A study explored the use of niflumic acid alongside antibiotics for bacterial infections, highlighting its ability to enhance the efficacy of standard treatments by alleviating inflammation and pain associated with infections .

作用機序

ニフルミン酸は、主にシクロオキシゲナーゼ-2(COX-2)とホスホリパーゼA2を阻害することによって作用し、これらは炎症性プロスタグランジンの合成に関与する酵素です . これらの酵素を阻害することによって、ニフルミン酸は炎症と痛みを軽減します。 さらに、それはカルシウム活性化塩化物チャネルブロッカーとして作用し、その抗炎症および鎮痛特性にさらに貢献します .

類似化合物:

独自性: ニフルミン酸は、COX-2阻害剤とカルシウム活性化塩化物チャネルブロッカーの二重作用を持つ点が特徴です。 この機構の組み合わせにより、炎症と痛みを軽減する上で特に効果的であり、追加の薬理学的効果も提供します .

生化学分析

Biochemical Properties

Niflumic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits cyclooxygenase-2, an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, niflumic acid inhibits phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids, further reducing the production of inflammatory mediators . Niflumic acid also acts as a blocker of calcium-activated chloride channels, which are involved in various cellular processes .

Cellular Effects

Niflumic acid exerts multiple effects on different types of cells and cellular processes. It has been shown to induce apoptosis in human erythroleukemic K562 cells and potentiate the apoptotic effect of endoplasmic reticulum calcium mobilizer thapsigargin . Niflumic acid also influences cell signaling pathways by inhibiting the activation of nuclear factor kappa B, a transcription factor involved in the expression of pro-inflammatory genes . Furthermore, niflumic acid affects cellular metabolism by modulating the activity of various ion channels and transporters .

Molecular Mechanism

The molecular mechanism of action of niflumic acid involves several pathways. It inhibits cyclooxygenase-2 and phospholipase A2, reducing the production of prostaglandins and other inflammatory mediators . Niflumic acid also blocks calcium-activated chloride channels, which play a role in regulating cellular ion homeostasis . Additionally, niflumic acid has been reported to act on gamma-aminobutyric acid type A receptors and N-methyl-D-aspartate receptors, modulating their activity and contributing to its analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of niflumic acid can change over time. Niflumic acid has a half-life of approximately 2.5 hours, indicating its relatively short duration of action . Studies have shown that niflumic acid can induce apoptosis in certain cell lines after 24 hours of treatment . Long-term effects of niflumic acid on cellular function have been observed in in vitro and in vivo studies, including its impact on ion channel activity and gene expression .

Dosage Effects in Animal Models

The effects of niflumic acid vary with different dosages in animal models. In several animal studies, niflumic acid has demonstrated anti-inflammatory, analgesic, and antipyretic activities . At high doses, niflumic acid can exhibit toxic effects, including gastrointestinal irritation and ulceration . The threshold for these adverse effects varies depending on the species and the specific experimental conditions .

Metabolic Pathways

Niflumic acid is involved in several metabolic pathways, including the arachidonic acid metabolism pathway . It interacts with enzymes such as cyclooxygenase-2 and phospholipase A2, inhibiting their activity and reducing the production of inflammatory mediators . Niflumic acid also affects metabolic flux and metabolite levels by modulating the activity of ion channels and transporters .

Transport and Distribution

Niflumic acid is well absorbed following oral administration and is distributed throughout the body . It permeates cell membranes at high rates and is transported within cells and tissues . Niflumic acid interacts with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of niflumic acid is influenced by its interactions with specific biomolecules and cellular structures. Niflumic acid has been shown to localize to the cytoplasm and interact with ion channels and receptors . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Niflumic acid can be synthesized through the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline . Another method involves the reaction of 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene . These reactions typically require controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, niflumic acid can be prepared by mixing 12.5 grams of niflumic acid with 25 grams of polyvinylpyrrolidone K-30 and 515 grams of polyethylene glycol 400. This mixture is then heated to 95°C and dissolved completely by adding 7.5 grams of diethanolamine .

化学反応の分析

反応の種類: ニフルミン酸は、以下を含むさまざまな化学反応を起こします。

    酸化: 特定の条件下で酸化して、さまざまな誘導体を形成できます。

    還元: 還元反応は、その官能基を変更できます。

    置換: ニフルミン酸は、特にその芳香環とカルボン酸基に関与する置換反応に参加できます。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

    置換: ハロゲン化剤、ニトロ化剤、スルホン化剤を制御された条件下で使用できます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなニフルミン酸誘導体があり、それらは異なる薬理学的特性と用途を持つ可能性があります。

4. 科学研究の用途

ニフルミン酸は、幅広い科学研究の用途を持っています。

類似化合物との比較

Uniqueness: Niflumic acid is unique due to its dual action as a COX-2 inhibitor and a calcium-activated chloride channel blocker. This combination of mechanisms makes it particularly effective in reducing inflammation and pain while also providing additional pharmacological effects .

生物活性

Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its diverse biological activities, particularly in cancer therapy and respiratory diseases. This article explores the biological activity of NFA, detailing its mechanisms of action, effects on various cell types, and relevant case studies.

Niflumic acid exerts its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : NFA has been shown to inhibit the proliferation of various cancer cell lines, including nasopharyngeal carcinoma (NPC). It affects the mitogen-activated protein kinase (MAPK) pathway, particularly inhibiting early response kinases (ERK1/2), leading to reduced cell growth and increased apoptosis in cancer cells .
  • Regulation of MMP Activity : NFA significantly decreases the activity of matrix metalloproteinases (MMP2 and MMP9), which are crucial for cancer cell migration and invasion. This inhibition contributes to its anti-tumor effects by reducing the metastatic potential of cancer cells .
  • Airway Mucus Regulation : In respiratory models, NFA has been identified as a potent blocker of chloride channels (CLCA1), effectively reducing mucus overproduction in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This mechanism helps alleviate airway hyperresponsiveness and improve lung function .

Antitumor Activity

A study investigating the effects of NFA on CNE-2Z nasopharyngeal carcinoma cells demonstrated that:

  • Cell Proliferation Inhibition : NFA treatment resulted in significant inhibition of cell proliferation in a concentration-dependent manner, with an IC50 value of approximately 83.7 μM at 72 hours .
  • Apoptosis Induction : The drug induced apoptotic cell death by activating caspases 3 and 9, contributing to its anticancer properties.
  • Migration and Invasion Suppression : The migration and invasion capabilities of CNE-2Z cells were notably decreased upon NFA treatment, with significant reductions observed at concentrations as low as 50 μM .

Effects on Airway Diseases

In a rat model of steroid-induced pneumocystis pneumonia, NFA demonstrated:

  • Reduction in Mucus Production : Administration of NFA led to a significant decrease in mucus production markers such as MUC5AC and mCLCA3, which are associated with airway hypersecretion .
  • Improved Survival Rates : The study reported enhanced survival rates in rats treated with NFA compared to controls, highlighting its potential as an adjunctive therapy in treating steroid-resistant mucus conditions .

Data Table

The following table summarizes key findings from studies on the biological activity of niflumic acid:

Study FocusCell Type/ModelKey FindingsReference
Antitumor ActivityCNE-2Z NPC CellsInhibition of proliferation; apoptosis induction; decreased migration/invasion
Airway Mucus RegulationRat Model (Pneumocystis pneumonia)Reduced mucus production; improved survival rates
Ion Channel BlockadeHuman GlyRConcentration-dependent inhibition

Case Studies

  • Nasopharyngeal Carcinoma :
    • A study highlighted the potential of NFA as an anticancer agent against NPC through modulation of ERK signaling pathways and MMP activity. The results indicate promising therapeutic applications in oncology .
  • Respiratory Conditions :
    • Research involving steroid-induced pneumocystis pneumonia in rats showed that NFA effectively mitigates mucus overproduction and enhances survival, suggesting its role as a therapeutic agent for chronic lung diseases .

特性

IUPAC Name

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPYUNJRRFVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023368
Record name Niflumic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Niflumic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.83e-02 g/L
Record name Niflumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niflumic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Niflumic acid is able to inhibit both phospholipase A2 as well as COX-2, thereby acting as an antiinflamatory and pain reduction agent.
Record name Niflumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

4394-00-7
Record name Niflumic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4394-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niflumic acid [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niflumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name niflumic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Niflumic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niflumic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Niflumic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 °C
Record name Niflumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niflumic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niflumic acid
Reactant of Route 2
Reactant of Route 2
Niflumic acid
Reactant of Route 3
Reactant of Route 3
Niflumic acid
Reactant of Route 4
Niflumic acid
Reactant of Route 5
Niflumic acid
Reactant of Route 6
Niflumic acid
Customer
Q & A

Q1: How does niflumic acid affect calcium-activated chloride channels (CaCCs)?

A: Niflumic acid acts as an open-channel blocker of CaCCs, effectively reducing chloride ion (Cl-) permeability across the cell membrane. [, ] This blockade can lead to diverse downstream effects depending on the cell type and specific CaCC subtype involved.

Q2: Can you provide specific examples of niflumic acid's impact on different cell types?

A: Certainly. In vascular smooth muscle cells, niflumic acid inhibits noradrenaline-induced contractions, likely by blocking CaCCs and consequently reducing calcium influx through voltage-gated calcium channels. [] In the human osteoblast-like cell line MG-63, niflumic acid stimulates large-conductance Ca2+-activated K+ (BKCa) channels, potentially influencing osteoblastic function. []

Q3: How does the effect of niflumic acid on potassium channels differ from its action on CaCCs?

A: Niflumic acid's interaction with potassium channels is complex. In rabbit portal vein smooth muscle cells, while it inhibits calcium-activated potassium currents (IK(Ca)) at lower concentrations, it can directly evoke an outward current resembling IK(Ca) at higher concentrations. []

Q4: Does niflumic acid influence glutamate transporter activity?

A: Research indicates that niflumic acid can enhance substrate-gated currents mediated by the glutamate transporter EAAT4, suggesting a potential modulatory role in glutamate transport. []

Q5: What is the molecular formula and weight of niflumic acid?

A5: The molecular formula of niflumic acid is C13H9F3N2O2, and its molecular weight is 282.21 g/mol.

Q6: Is there any available spectroscopic data for niflumic acid?

A: Yes, studies have employed various spectroscopic techniques to characterize niflumic acid. For instance, UV-Vis spectrophotometry has been utilized to analyze niflumic acid concentrations in biological samples. [] Additionally, techniques like 1H-NMR and 13C-NMR spectroscopy have been employed to confirm the structure of niflumic acid and its prodrugs. [, ]

Q7: What is known about the absorption and distribution of niflumic acid?

A: Niflumic acid is rapidly absorbed after oral administration, reaching peak plasma levels within 2–3 hours. [] It demonstrates a good affinity for synovial tissue, achieving concentrations comparable to plasma levels. [] Interestingly, niflumic acid exhibits significant placental transfer, raising concerns about potential fetal exposure. []

Q8: What are the primary metabolic pathways of niflumic acid?

A: Niflumic acid undergoes extensive metabolism, primarily in the liver. [, ] Major metabolic routes include glucuronidation and hydroxylation, leading to the formation of metabolites such as niflumic acid glucuronide, 4'-hydroxyniflumic acid, and 5-hydroxyniflumic acid. []

Q9: How is niflumic acid eliminated from the body?

A: Following metabolism, niflumic acid and its metabolites are excreted through both urine and feces, with the specific proportions varying between species. [] In humans, a significant portion of the administered dose is eliminated within the first 48 hours. []

Q10: What in vitro models have been used to study the effects of niflumic acid?

A10: Researchers have employed a variety of in vitro models, including:

  • Cell lines: Human osteosarcoma cells (MG63) [], human bronchial epithelial cells (NCI-H292) [], and rat pituitary cells (AtT-20) []
  • Isolated tissues: Rat aorta [], frog skeletal muscle sarcoplasmic reticulum vesicles [], and bovine retinal pigment epithelium-choroid explants []

Q11: What about in vivo studies? What animal models have been employed?

A11: In vivo studies have been conducted in various animal models, including:

  • Rats: Carrageenan-induced paw edema model for anti-inflammatory activity [, ], thermal injury model to study lymphocyte responsiveness [, ], and spontaneously hypertensive rats (SHR) to investigate effects on ventricular arrhythmias. []

Q12: Has niflumic acid been evaluated in clinical trials?

A: Yes, clinical trials have been conducted to evaluate niflumic acid's efficacy in conditions like rheumatoid arthritis [, ] and acute tendinitis. []

Q13: What are the known toxicological concerns associated with niflumic acid?

A: Like many NSAIDs, niflumic acid can cause gastrointestinal side effects, including ulcers. [] Its use during pregnancy raises concerns due to potential fetal and neonatal adverse effects, particularly renal issues. []

Q14: Have any specific drug delivery strategies been explored for niflumic acid?

A: Yes, researchers have investigated prodrug approaches and novel formulations to enhance niflumic acid's therapeutic profile. For instance, morpholinoalkyl ester prodrugs have been synthesized to potentially improve solubility and reduce gastrointestinal irritation. [] Additionally, sustained-release niosomal dispersions of niflumic acid have been developed, aiming to achieve localized effects and improve patient compliance. []

Q15: What analytical techniques are commonly used for niflumic acid analysis?

A15: Various analytical methods are employed for niflumic acid quantification, including:

  • High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection, is widely used for the simultaneous determination of niflumic acid and its metabolites in biological samples like plasma. []
  • UV-Vis spectrophotometry: This method, often combined with extraction techniques like ion-pair-based vortex-assisted dispersive liquid-liquid microextraction, offers a simple and cost-effective approach for niflumic acid analysis in milk and plasma samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。